N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Description
N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a hydrazide derivative featuring a benzo[g]indazole core fused with a 4,5-dihydro ring system. The compound is substituted at the N'-position with a 3-bromo-4-methoxybenzylidene group, which introduces both electron-withdrawing (bromo) and electron-donating (methoxy) effects.
Properties
CAS No. |
303107-69-9 |
|---|---|
Molecular Formula |
C20H17BrN4O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H17BrN4O2/c1-27-17-9-6-12(10-16(17)21)11-22-25-20(26)19-15-8-7-13-4-2-3-5-14(13)18(15)23-24-19/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H,25,26)/b22-11+ |
InChI Key |
JQBQHMQRUQYJQE-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxybenzylidene derivative.
Reduction: Formation of 3-methoxybenzylidene derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Features
The target compound shares a common carbohydrazide backbone with analogs but differs in substituents and core heterocycles. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Bromine substituents increase molecular weight significantly (~436 g/mol) compared to non-halogenated analogs (e.g., 350 g/mol for the 3-fluoro derivative) .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- The target compound’s bromine substituent generates a distinct isotope pattern in mass spectrometry (e.g., m/z 436/438 with a 1:1 ratio) .
- Methoxy groups in the 4-position (target) deshield adjacent aromatic protons, leading to downfield shifts (~7.8 ppm) compared to hydroxybenzylidene analogs (δ 11.8 for O–H) .
Biological Activity
N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is believed to modulate the activity of enzymes and receptors, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have shown that derivatives of benzo[g]indazole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
These results indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer cell lines.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated that it possesses significant activity against various bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Case Study 1: Synergistic Effects with Chemotherapy
A study investigated the synergistic effects of this compound when combined with doxorubicin in MDA-MB-231 cells. The combination treatment resulted in a significantly lower IC50 compared to doxorubicin alone, indicating enhanced efficacy.
Case Study 2: Mechanistic Insights
Molecular docking studies have revealed that the compound binds effectively to the active site of specific kinases involved in cancer progression, suggesting a potential mechanism for its anticancer activity. The binding affinity was measured using docking scores, which indicated strong interactions with target proteins.
Future Directions
Further research is necessary to explore the full therapeutic potential of this compound. Future studies should focus on:
- In vivo efficacy and safety assessments.
- Exploration of additional biological activities.
- Development of more potent analogs through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
